4-Butoxy-4'-hydroxybiphenyl
Overview
Description
4-Butoxy-4’-hydroxybiphenyl is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . It is characterized by a biphenyl structure substituted with a butoxy group at one end and a hydroxy group at the other. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-4’-hydroxybiphenyl typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of 4-Butoxy-4’-hydroxybiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-4’-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated biphenyl derivative.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-butoxy-4’-biphenyl ketone.
Reduction: Formation of 4-butoxy-4’-hydroxybiphenyl derivatives with additional hydrogen atoms.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-4’-hydroxybiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-4’-hydroxybiphenyl involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the butoxy group can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
4-Butoxy-4’-hydroxybiphenyl can be compared with other similar compounds such as:
4-Methoxy-4’-hydroxybiphenyl: Similar structure but with a methoxy group instead of a butoxy group.
4-Ethoxy-4’-hydroxybiphenyl: Similar structure but with an ethoxy group instead of a butoxy group.
4-Propoxy-4’-hydroxybiphenyl: Similar structure but with a propoxy group instead of a butoxy group.
The uniqueness of 4-Butoxy-4’-hydroxybiphenyl lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(4-butoxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWKMFTXNBHVJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570734 | |
Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108177-64-6 | |
Record name | 4'-Butoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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